Fanetizole
Overview
Description
Synthesis Analysis
Fanetizole's synthesis involves practical and efficient methods under ambient conditions. One approach describes the synthesis of 2-amino-4-arylthiazoles and 2-methyl-4-arylthiazole from α-bromoketone and thiourea/thioamide using room temperature ionic liquid, producing thiazole derivatives with excellent yields. This method was notably applied for Fanetizole's synthesis, highlighting its commercial feasibility as an anti-inflammatory agent (Potewar, Ingale, & Srinivasan, 2007). Another efficient synthesis method utilizes PEG-400 at ambient conditions for preparing 2-aminothiazoles from α-tosyloxyketones and thioureas, successfully applied to Fanetizole (Lin et al., 2009).
Molecular Structure Analysis
The research on Fanetizole's molecular structure is intricately linked to its synthesis processes, particularly through the formation of 2-aminothiazoles, which are key intermediates. While direct studies on Fanetizole's molecular structure analysis were not highlighted, the synthesis methods provide insights into its chemical backbone and potential structural characteristics.
Chemical Reactions and Properties
The chemical reactions involved in Fanetizole's synthesis, such as the reaction of α-bromoketone with thiourea/thioamide and α-tosyloxyketones with thioureas, underpin its chemical properties. These reactions are efficient and produce high yields, indicating Fanetizole's reactive versatility and stability under various conditions.
Physical Properties Analysis
Although specific studies detailing the physical properties of Fanetizole were not identified, the efficient synthesis methods and conditions imply that its physical state is amenable to manipulation under ambient conditions, suggesting stability and ease of handling.
Chemical Properties Analysis
Fanetizole's chemical properties, including its reactivity and stability, can be inferred from its synthesis processes. The successful synthesis under ambient conditions with high yields indicates good chemical stability and reactivity, making it a viable candidate for further pharmaceutical exploration.
- Efficient synthesis of 2,4-disubstituted thiazoles using ionic liquid under ambient conditions (Potewar, Ingale, & Srinivasan, 2007).
- Efficient Synthesis of 2-Aminothiazoles and Fanetizole in Liquid PEG-400 at Ambient Conditions (Lin et al., 2009).
Scientific Research Applications
Synthesis Techniques
Catalyst-free Synthesis in Water : A novel method for synthesizing substituted 2-aminothiazoles, including Fanetizole, has been developed. This process occurs in water without added catalysts or co-organic solvents at ambient temperature, yielding excellent isolated products (Potewar, Ingale, & Srinivasan, 2008).
Ionic Liquid Synthesis : Another efficient synthesis approach for 2-amino-4-arylthiazoles, integral to Fanetizole, uses room temperature ionic liquid under ambient conditions. This method is practical, generating thiazole derivatives in excellent yields (Potewar, Ingale, & Srinivasan, 2007).
Synthesis in Liquid PEG-400 : Fanetizole can also be synthesized via a simple procedure using PEG-400 (polyethylene glycol-400) at ambient conditions. This method is practical for the preparation of Fanetizole (Lin et al., 2009).
Application in Chemical Synthesis
Thiazole Library Synthesis : Fanetizole's synthesis was utilized in the creation of a thiazole and selenothiazole library. This was achieved using Ir-catalyzed ylide insertion chemistry, demonstrating its application in diverse chemical syntheses (Hassell-Hart et al., 2022).
DBH-Mediated Synthesis : A DBH-mediated oxidative cyclization method for synthesizing 2-aminothiazoles, including Fanetizole, from styrenes and thioureas was developed. This process allows the transformation of various alkenes into 2-aminothiazoles, applicable in gram-scale production (Ma et al., 2018).
Tube-in-Tube Reactor for Scaling Up : A tube-in-tube reactor based on a semipermeable polymer membrane facilitated the efficient transfer of gases into liquid flow streams, enabling the scalable production of Fanetizole. This approach demonstrates the practicality of scaling up chemical processes for pharmaceutical production (Pastre et al., 2013).
properties
IUPAC Name |
4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-3-7-14(8-4-1)11-12-18-17-19-16(13-20-17)15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEYMMXMBFJUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048695 | |
Record name | Fanetizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fanetizole | |
CAS RN |
79069-94-6 | |
Record name | 4-Phenyl-N-(2-phenylethyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79069-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fanetizole [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079069946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fanetizole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANETIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH48F620JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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